(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e
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Overview
Description
(2R,2’S,3R,3’R)-3,3’-di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of oxaphospholes, which are characterized by their phosphorus-containing heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,3R,3’R)-3,3’-di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves the reaction of appropriate starting materials under controlled conditions. The process often includes the use of tert-butyl and isopropyl groups to achieve the desired steric and electronic properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. additional steps such as purification, crystallization, and quality control are implemented to meet industrial standards. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,2’S,3R,3’R)-3,3’-di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
(2R,2’S,3R,3’R)-3,3’-di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Chemistry: Used as a ligand in catalysis and coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,2’S,3R,3’R)-3,3’-di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole
- (2R,3R)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
Uniqueness
Compared to similar compounds, (2R,2’S,3R,3’R)-3,3’-di-tert-butyl-2,2’-diisopropyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole exhibits unique steric and electronic properties due to the presence of tert-butyl and isopropyl groups.
Properties
Molecular Formula |
C28H40O2P2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26+,31-,32-/m1/s1 |
InChI Key |
IVUFJBFLMHJRJL-CRJTYWNXSA-N |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@@]4C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C |
Origin of Product |
United States |
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